molecular formula C9H9F2N3 B13137592 1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine

Cat. No.: B13137592
M. Wt: 197.18 g/mol
InChI Key: PMEBCBADNXBZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The difluoromethyl group attached to the indazole core enhances its lipophilicity and metabolic stability, making it a promising molecule for drug development.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the indazole core .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, potentially leading to inhibition of enzymatic activities. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine is unique due to its indazole core combined with the difluoromethyl group. This combination imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylindazol-6-amine

InChI

InChI=1S/C9H9F2N3/c1-5-7-3-2-6(12)4-8(7)14(13-5)9(10)11/h2-4,9H,12H2,1H3

InChI Key

PMEBCBADNXBZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.